

# Introduction: The Structural Elucidation of a Key Synthetic Intermediate

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## Compound of Interest

Compound Name:	(3-Methoxyphenyl) (phenyl)methanol
CAS No.:	13391-28-1; 13391-45-2
Cat. No.:	B2937894

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**(3-Methoxyphenyl)(phenyl)methanol** is a diarylmethanol derivative of significant interest in organic synthesis and medicinal chemistry. Its structural framework serves as a precursor for various more complex molecules, making its unambiguous identification and purity assessment paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and integrity. This guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(3-Methoxyphenyl)(phenyl)methanol**.

As application scientists, we do not merely acquire data; we seek to understand its genesis. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the observed signals and the experimental design choices that ensure data of the highest quality and reliability. Every step, from sample preparation to spectral interpretation, is a self-validating component of a robust analytical system.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei—primarily  $^1\text{H}$  and  $^{13}\text{C}$ —we can construct a detailed map of the covalent framework of **(3-Methoxyphenyl)(phenyl)methanol**.

## Theoretical Basis: Chemical Environment and Signal Response

The chemical shift ( $\delta$ ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (like the oxygen of the alcohol and ether) "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, moving their signals upfield. The coupling between adjacent non-equivalent protons results in signal splitting (multiplicity), which reveals crucial information about atomic connectivity.

## Experimental Protocol: High-Resolution NMR Spectroscopy

The following protocol outlines the best practices for acquiring high-quality NMR spectra, ensuring both accuracy and reproducibility.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Design:

- Deuterated Solvent ( $\text{CDCl}_3$ ): Chloroform-d is used as it dissolves the analyte well and provides a deuterium signal for the instrument to "lock" onto, ensuring magnetic field stability. [\[1\]](#)
- Internal Standard (TMS): Tetramethylsilane (TMS) is added as a universal reference point ( $\delta = 0.00$  ppm), as its protons and carbons are highly shielded and produce a single, sharp signal that does not typically overlap with analyte signals. [\[1\]](#)
- Shimming: This critical step physically adjusts the magnetic field to maximize its homogeneity across the sample volume, resulting in sharp, well-resolved NMR signals.

## Data and Interpretation: (3-Methoxyphenyl)(phenyl)methanol

The following data were obtained in  $\text{CDCl}_3$  at 400 MHz for  $^1\text{H}$  and 101 MHz for  $^{13}\text{C}$ . [\[2\]](#)

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) / ppm	Multiplicity	Integration	Assignment	Rationale for Assignment
7.43 – 7.29	Multiplet	6H	Ar-H (Phenyl ring + H5' of methoxyphenyl)	These protons are on standard aromatic rings, appearing in the typical 7.2-7.5 ppm region. The complexity arises from overlapping signals.
6.98	Triplet (t)	2H	H2' and H6'	These protons on the methoxyphenyl ring are influenced by the methoxy group and show distinct splitting.
6.87 – 6.80	Multiplet	1H	H4'	This aromatic proton is also part of the methoxyphenyl ring system.
5.83	Singlet (s)	1H	CH-OH (Benzylic)	This proton is attached to a carbon bearing two aromatic rings and an oxygen, resulting in significant deshielding. It is a singlet as it has no adjacent protons.

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3.81	Singlet (s)	3H	O-CH <sub>3</sub>	The protons of the methyl ether group are deshielded by the adjacent oxygen, appearing as a sharp singlet.
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2.32	Singlet (s)	1H	OH	The hydroxyl proton signal is a singlet and its chemical shift can be variable. It does not typically couple with other protons.

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### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) / ppm	Carbon Type	Assignment	Rationale for Assignment
159.7	Quaternary	C3' (ipso to OCH <sub>3</sub> )	The carbon directly attached to the electronegative ether oxygen is the most deshielded aromatic carbon.
145.4	Quaternary	C1' (ipso to CH-OH)	This ipso-carbon is deshielded by its attachment to the benzylic carbon.
143.6	Quaternary	C1 (ipso to CH-OH)	The ipso-carbon of the unsubstituted phenyl ring, also deshielded.
129.5	Tertiary	C5'	Aromatic CH carbon on the methoxyphenyl ring.
128.5	Tertiary	CH (Phenyl)	Aromatic CH carbons on the unsubstituted phenyl ring.
127.6	Tertiary	CH (Phenyl)	Aromatic CH carbons on the unsubstituted phenyl ring.
126.5	Tertiary	CH (Phenyl)	Aromatic CH carbons on the unsubstituted phenyl ring.
118.9	Tertiary	C2' or C6'	Aromatic CH carbons ortho or para to the methoxy group.
112.9	Tertiary	C4'	Aromatic CH carbon influenced by the

methoxy group.

Aromatic CH carbons ortho or para to the methoxy group.

The benzylic carbon is significantly deshielded by the attached oxygen and two aromatic rings.

The carbon of the methyl ether group, deshielded by the attached oxygen.

## Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a rapid method for identifying their presence.

### Theoretical Basis: Molecular Vibrations

Bonds within a molecule can be conceptualized as springs. They can stretch and bend at specific frequencies determined by the masses of the atoms and the strength of the bond. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Key functional groups in **(3-Methoxyphenyl)(phenyl)methanol**, such as the hydroxyl (O-H), ether (C-O), and aromatic rings (C=C, C-H), have characteristic, strong absorptions.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Causality in Protocol Design:

- **Background Collection:** A background spectrum of the empty crystal is essential to computationally subtract absorptions from atmospheric CO<sub>2</sub> and H<sub>2</sub>O, ensuring that the final spectrum is solely that of the analyte.
- **ATR Correction:** Software-based ATR correction is applied to account for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

## Predicted Spectrum and Interpretation

While a published spectrum for **(3-Methoxyphenyl)(phenyl)methanol** was not found, its IR spectrum can be reliably predicted based on its functional groups and data from analogous compounds like phenylmethanol.<sup>[3]</sup>

Predicted IR Absorptions for **(3-Methoxyphenyl)(phenyl)methanol**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Assignment	Rationale and Expected Appearance
~3600-3200	O-H stretch	Alcohol	A strong, broad absorption due to hydrogen bonding of the hydroxyl group. This is a highly characteristic peak for alcohols.[3]
~3100-3000	C-H stretch	Aromatic	Medium to weak absorptions just above 3000 cm <sup>-1</sup> , characteristic of sp <sup>2</sup> C-H bonds in the phenyl rings.[3]
~2950-2850	C-H stretch	Aliphatic (CH and CH <sub>3</sub> )	Weak absorptions from the benzylic C-H and the methoxy CH <sub>3</sub> groups.
~1600, ~1490	C=C stretch	Aromatic Ring	Two or more sharp, medium-intensity bands characteristic of the phenyl ring backbone vibrations.
~1250	C-O stretch	Aryl Ether	A strong, characteristic absorption for the aryl-O-CH <sub>3</sub> ether linkage.
~1050	C-O stretch	Secondary Alcohol	A strong absorption corresponding to the C-OH bond of the secondary benzylic alcohol.[3]

# Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

## Theoretical Basis: Ionization and Fragmentation

In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion ( $M^{+\bullet}$ ). This ion's  $m/z$  value gives the molecular weight. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, breaking at the weakest bonds and forming stable carbocations. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

## Experimental Protocol: Electron Ionization (EI)-MS

Workflow for EI-MS Analysis

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Causality in Protocol Design:

- **High Vacuum:** The entire process is conducted under a high vacuum to prevent ions from colliding with air molecules, allowing them to travel unimpeded from the source to the detector.
- **70 eV Electron Beam:** This is a standard energy in EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, leading to comparable spectra across different instruments.

## Predicted Spectrum and Interpretation

The molecular weight of **(3-Methoxyphenyl)(phenyl)methanol** ( $C_{14}H_{14}O_2$ ) is 214.26 g/mol. The EI-MS spectrum is expected to show a molecular ion peak at  $m/z = 214$ . The

fragmentation will be driven by the stability of the resulting fragments, particularly benzylic cations.

Predicted Major Fragments in the EI-MS of **(3-Methoxyphenyl)(phenyl)methanol**

m/z	Ion Structure / Loss	Fragment Name/Type	Rationale for Formation
214	$[C_{14}H_{14}O_2]^+\bullet$	Molecular Ion ( $M^+\bullet$ )	The intact molecule minus one electron. Its presence confirms the molecular weight.
197	$[M - OH]^+$	Loss of hydroxyl radical	Loss of $\bullet OH$ is a common fragmentation pathway for alcohols.
183	$[M - OCH_3]^+$	Loss of methoxy radical	Cleavage of the ether bond can lead to the loss of a $\bullet OCH_3$ radical.
137	$[M - C_6H_5]^+$	Loss of phenyl radical	Cleavage of the bond between the benzylic carbon and the unsubstituted phenyl ring, forming a stable methoxy-substituted benzylic cation.
107	$[C_7H_7O]^+$	3-Methoxybenzyl cation	Formed by cleavage that retains the charge on the methoxy-substituted ring fragment.
105	$[C_7H_5O]^+$	Benzoyl cation	A common fragment in molecules containing a benzyl group, often formed through rearrangement.

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77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation	Represents the unsubstituted phenyl ring after cleavage.
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The most intense peak (base peak) is likely to be m/z 137, as the loss of the phenyl radical leads to a resonance-stabilized secondary benzylic cation, further stabilized by the methoxy group.

## Conclusion

This guide provides a detailed spectroscopic characterization of **(3-Methoxyphenyl)(phenyl)methanol**. The NMR data, based on experimental results, confirms the precise arrangement of protons and carbons. The predictive analyses for IR and MS, grounded in established chemical principles and data from analogous structures, offer a reliable framework for confirming the molecule's identity and functional group composition. Together, these three spectroscopic techniques provide a comprehensive and self-validating analytical toolkit for researchers and scientists working with this important chemical entity.

## References

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## Sources

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- 2. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 3. Bis(3-methoxyphenyl)methanol | C<sub>15</sub>H<sub>16</sub>O<sub>3</sub> | CID 12197872 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)